molecular formula C19H15N5O2S B2571258 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1797858-59-3

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2571258
CAS RN: 1797858-59-3
M. Wt: 377.42
InChI Key: PKPVOGIODVJUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A series of substituted quinazolines, including derivatives with structures similar to the specified compound, exhibited broad-spectrum antimicrobial activity against various microorganisms. These compounds were synthesized and showed significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 6.25 to 100 μg/mL. A quantitative structure-activity relationship (QSAR) study highlighted the importance of hydrophobic, electronic, and topological descriptors in determining antibacterial activity (Buha et al., 2012).

Cancer Research

In the realm of cancer research, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant effects, with certain derivatives showing comparable activity to the control drug sorafenib. This study highlighted the potential of such derivatives as new anticancer agents, pointing towards their role as BRAF inhibitors for further research (Feng et al., 2020).

Anti-Inflammatory and Analgesic Activities

A study on novel pyrimidine derivatives, synthesized through the reaction of 2-acetylpyridine with various compounds, explored their anti-inflammatory and analgesic activities. Some of these compounds exhibited excellent anti-inflammatory activities compared to the standard drug diclofenac sodium, and also showed moderate analgesic activities compared to pentazocine (Bhat et al., 2014).

Antitubercular Activity

Another aspect of research on these compounds includes their antitubercular activity. The synthesis of novel pyrimidine derivatives and their evaluation against tuberculosis have shown promising results, suggesting the potential use of such compounds in the treatment of tuberculosis and other bacterial infections (Bhat et al., 2014).

properties

IUPAC Name

1-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-19(23-17-6-3-11-27-17)21-15-5-2-1-4-14(15)12-16-22-18(24-26-16)13-7-9-20-10-8-13/h1-11H,12H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPVOGIODVJUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.